2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C9H11FN2O·HCl and a molecular weight of 218.66 g/mol . This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanimidamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethylamine.
Reaction Conditions: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is first converted to an imine using ethylamine under acidic conditions.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Formation of Ethanimidamide: The amine is then reacted with an appropriate reagent to form the ethanimidamide moiety.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid
Chemical Reactions Analysis
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ethanimidamide moiety can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines
Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride can be compared with similar compounds such as:
- 4-Fluoro-N-(2-methoxyphenyl)benzenesulfonamide
- 3-Fluoro-N-(4-methoxyphenyl)benzamide
- 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
- 4-Fluoro-2-methoxyphenol
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of the ethanimidamide moiety in this compound makes it unique and imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-13-8-3-2-6(4-7(8)10)5-9(11)12;/h2-4H,5H2,1H3,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCAILRHVGDWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-33-6 | |
Record name | 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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